molecular formula C15H17N5O3 B2935514 8-((furan-2-ylmethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 371213-98-8

8-((furan-2-ylmethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2935514
CAS RN: 371213-98-8
M. Wt: 315.333
InChI Key: UGTPMKOVQZQPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((furan-2-ylmethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.
BenchChem offers high-quality 8-((furan-2-ylmethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((furan-2-ylmethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Transformation of Bio-derived Furans

Research has explored the catalytic transformation of bio-derived furans into valuable ketoacids and diketones using water-soluble ruthenium catalysts. This process involves the transformation of 2-furfural and similar compounds under moderate conditions, leading to high selectivity and conversion rates. The study provides insights into the mechanism of furans transformation and highlights the recyclability and efficiency of the catalysts used, potentially offering a sustainable method for producing valuable chemicals from biomass (Gupta et al., 2015).

Synthesis of Functionalized Pyrimidine-Thiones

Another study focused on the synthesis of functionalized 1H-pyrimidine-2-thiones from furan-2,3-diones and thiosemicarbazones. This research outlines a method for producing derivatives with confirmed molecular structures, contributing to the field of heterocyclic chemistry and offering potential applications in developing new chemical entities (Akçamur et al., 1988).

Antibacterial and Anti-inflammatory Activities

A compound structurally related to the one was designed, synthesized, and evaluated for its antibacterial and anti-inflammatory activities. The study demonstrated significant cytotoxicity against breast cancer cell lines and a good anti-inflammatory profile, showing potential for the development of new therapeutic agents (Uwabagira & Sarojini, 2019).

Ionization and Methylation of Purine-6,8-diones

Research into the ionization and methylation reactions of purine-6,8-diones, closely related to the compound of interest, has contributed to our understanding of the chemical behavior of purine derivatives. This work provides valuable information on the reactivity of such compounds, which could be relevant in the synthesis and modification of purine-based chemicals (Rahat et al., 1974).

properties

IUPAC Name

8-(furan-2-ylmethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-9(2)8-20-11-12(19(3)15(22)18-13(11)21)17-14(20)16-7-10-5-4-6-23-10/h4-6H,1,7-8H2,2-3H3,(H,16,17)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTPMKOVQZQPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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